molecular formula C23H22N2O3 B2384963 3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide CAS No. 2034342-09-9

3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B2384963
CAS No.: 2034342-09-9
M. Wt: 374.44
InChI Key: OBTDQJLUBKPTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzo[d][1,3]dioxole moiety, and a naphthalene group

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or neuroprotective effects.

    Industry: Utilized in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.

Safety and Hazards

The safety and hazards associated with similar compounds have been described. For instance, benzo[d][1,3]dioxol-5-ylboronic acid is for research use only and not for human or veterinary use . It’s also mentioned that Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate is a combustible solid .

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, mechanism of action, and potential applications. For instance, benzo[d][1,3]dioxol-5-ylboronic acid has been shown to have high selectivity for kinases and is a good ligand for the study of receptor subtypes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the pyrrolidine ring and the naphthalene group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with hydroxyl or carbonyl groups, while reduction reactions may produce more saturated derivatives. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide is unique due to its combination of structural features, including the pyrrolidine ring, benzo[d][1,3]dioxole moiety, and naphthalene group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable target for research and development in various scientific fields.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-23(24-13-18-6-3-5-16-4-1-2-7-20(16)18)25-11-10-19(14-25)17-8-9-21-22(12-17)28-15-27-21/h1-9,12,19H,10-11,13-15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTDQJLUBKPTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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